molecular formula C20H29N3O3S B2391110 N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1206997-97-8

N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide

Cat. No.: B2391110
CAS No.: 1206997-97-8
M. Wt: 391.53
InChI Key: ZKFYGPMTJGTTGS-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide is a structurally complex molecule featuring a cyclohexanecarboxamide core substituted with an ethylsulfonamidomethyl group and an indole-containing ethylamine side chain. Indole derivatives are well-documented for their biological relevance, particularly in modulating Toll-like receptors (TLRs) and neurotransmitter systems .

Properties

IUPAC Name

4-[(ethylsulfonylamino)methyl]-N-[2-(1H-indol-3-yl)ethyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-2-27(25,26)23-13-15-7-9-16(10-8-15)20(24)21-12-11-17-14-22-19-6-4-3-5-18(17)19/h3-6,14-16,22-23H,2,7-13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFYGPMTJGTTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the ethylsulfonamide group and the cyclohexanecarboxamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to engage in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and selectivity. The sulfonamide group may also play a role in modulating the compound’s activity by interacting with amino acid residues in the target protein.

Comparison with Similar Compounds

Structural Diversity and Functional Group Variations

The target compound’s structural analogs can be categorized based on core modifications:

Compound Class Key Features Example Compounds Reference
Aromatic Amides Benzamide derivatives with substituents (e.g., Cl, OCH₃) on the aryl ring N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (17), m.p. 150.6–152.0°C
Heterocyclic Carboxamides Thiazole or naphthyl groups replacing the benzamide N-(2-(1H-Indol-3-yl)ethyl)-2-naphthamide (19), m.p. 193.2–195.0°C
Sulfonamide Derivatives Sulfonamide group instead of carboxamide N-[2-(1H-Indol-3-yl)-ethyl]-4-methyl-benzenesulfonamide (227a), 59% yield
Cyclohexanecarboxamides Cyclohexane core with morpholine or tertiary amine substituents N-H-N-N-(1-cyanocyclohexyl)-1-morpholinocyclohexanecarboxamide (4e), m.p. 115–118°C
Psychoactive Amines Alkylamine or piperidine groups instead of carboxamide N-(2-(1H-Indol-3-yl)ethyl)-N-ethylpropan-1-amine

Key Observations :

  • Polarity : The ethylsulfonamidomethyl group in the target compound likely increases hydrophilicity compared to aromatic amides (e.g., compound 17) or naphthyl derivatives (compound 19) .
  • Synthetic Routes : Sulfonamide derivatives (e.g., 227a) are synthesized via hydroformylation/Fischer indolization, whereas carboxamides often employ coupling reactions (e.g., mixed anhydrides) .
  • Biological Targets : Indole-ethylamine moieties are common in TLR4 modulators () and psychoactive agents (), suggesting the target compound may share similar receptor interactions.
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Not reported Not reported Ethylsulfonamidomethyl, cyclohexanecarboxamide
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide 150.6–152.0 Not reported Chlorobenzamide
N-H-N-N-(1-cyanocyclohexyl)-1-morpholinocyclohexanecarboxamide 115–118 81 Morpholine, cyanocyclohexyl
N-[2-(1H-Indol-3-yl)-ethyl]-4-methyl-benzenesulfonamide Not reported 59 Sulfonamide, methylbenzene

Analysis :

  • Aromatic substituents (e.g., chloro, naphthyl) correlate with higher melting points due to enhanced crystallinity, while morpholine or sulfonamide groups may reduce melting points via steric hindrance .
  • The target compound’s ethylsulfonamidomethyl group could lower its melting point relative to chlorobenzamide derivatives but increase solubility compared to nonpolar analogs.

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H28N2O3SC_{19}H_{28}N_{2}O_{3}S. Its structure includes an indole moiety, which is known for various biological activities, including anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds with indole structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.

Key Findings:

  • Mechanism of Action: The compound is believed to induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to the action of colchicine .
  • Cell Line Studies: In vitro studies demonstrated that certain analogs exhibited IC50 values in the low micromolar range against HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cancer cell lines. For example, one study reported an IC50 value of 0.34 μM against MCF-7 cells .

Other Biological Activities

Besides anticancer effects, the compound's sulfonamide group may contribute to antibacterial and anti-inflammatory properties. Sulfonamides are known for their ability to inhibit bacterial growth by blocking folic acid synthesis.

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeHeLa0.52Induction of apoptosis
AntiproliferativeMCF-70.34Disruption of tubulin polymerization
AntiproliferativeHT-290.86Cell cycle arrest (G2/M phase)

Case Studies

Several case studies have explored the efficacy of indole derivatives in preclinical models:

  • Case Study 1: A study on a related indole compound demonstrated significant tumor regression in xenograft models when administered at specific dosages.
  • Case Study 2: Another research highlighted the compound's ability to synergize with existing chemotherapeutics, enhancing overall efficacy while reducing side effects.

Q & A

Basic: What are the critical steps and characterization methods for synthesizing N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling reactions between indole-containing intermediates and sulfonamide-modified cyclohexane derivatives under controlled pH and temperature (25–30°C) to prevent side reactions .
  • Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate (9:3 v/v) as the mobile phase .
  • Characterization using:
    • NMR spectroscopy (¹H, ¹³C) to confirm atomic connectivity and purity (e.g., DMSO-d₆ as solvent) .
    • Mass spectrometry (MS) for molecular weight validation .
    • Infrared (IR) spectroscopy to identify functional groups like sulfonamide (–SO₂NH–) and carboxamide (–CONH–) .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

  • Variability in assay conditions (e.g., cell lines, incubation times). Cross-validate results using standardized protocols (e.g., NIH/NCATS guidelines) and replicate experiments with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
  • Structural analogs : Compare with compounds like N-(3-chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (), noting substituent effects on target binding .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., logP, steric hindrance) influencing activity .

Basic: Which spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Assign peaks to indole NH (~10 ppm), ethylsulfonamide methylene (–CH₂SO₂–, δ 3.1–3.5 ppm), and cyclohexane carboxamide (–CONH–, δ 6.5–7.0 ppm) .
  • Single-crystal X-ray diffraction : Resolve 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and adjacent molecules) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.5% of theoretical values .

Advanced: How to design experiments to study its binding mechanism with biological targets?

Answer:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) by immobilizing the target protein (e.g., Bcl-2) on a sensor chip .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses, guided by crystallographic data of analogs (e.g., indole-triazole derivatives in ) .

Basic: What purification strategies ensure high yield and purity?

Answer:

  • Solvent extraction : Partition between dichloromethane (DCM) and aqueous HCl to remove unreacted amines .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for final purity assessment (>95%) .

Advanced: How to compare bioactivity with structural analogs systematically?

Answer:

  • SAR studies : Synthesize derivatives with modifications to the indole (e.g., 5-methoxy substitution), sulfonamide chain, or cyclohexane carboxamide. Test against panels like NCI-60 cancer cells .
  • Pharmacophore mapping : Overlay structures (e.g., using Schrödinger Phase) to identify conserved hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic groups (indole ring) .
  • Meta-analysis : Aggregate data from PubChem () and independent studies to identify trends in potency and selectivity .

Advanced: What computational methods predict its interactions with cytochrome P450 enzymes?

Answer:

  • MD simulations : Simulate binding to CYP3A4 using AMBER or GROMACS, focusing on substrate orientation near the heme group .
  • QSAR models : Train on datasets like ChEMBL to predict metabolic stability based on descriptors (e.g., topological polar surface area, logD) .
  • Density functional theory (DFT) : Calculate activation energies for oxidative reactions (e.g., N-dealkylation) at the B3LYP/6-31G* level .

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